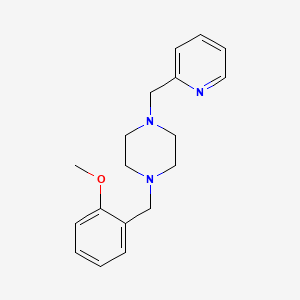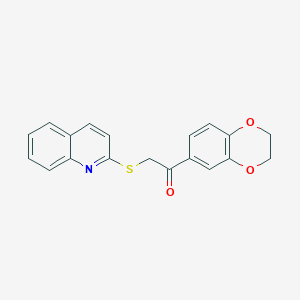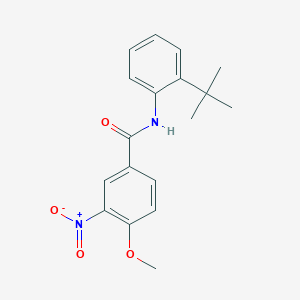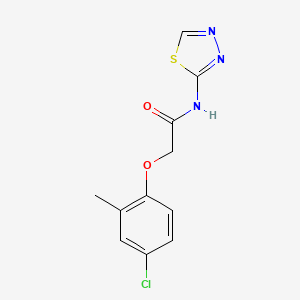
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol
Vue d'ensemble
Description
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol, also known as DMCTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCTP belongs to the class of phenylthiohydantoin derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is not fully understood. However, studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can interact with various proteins and enzymes in the body, including caspase-3, cyclooxygenase-2, and nuclear factor kappa B. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been shown to exhibit a range of interesting biochemical and physiological effects. Studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can induce apoptosis in cancer cells, inhibit the activity of cyclooxygenase-2, and exhibit anti-inflammatory effects. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit antioxidant properties and has been studied for its potential use in treating oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol. One area of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol and to optimize its efficacy and safety as a cancer treatment. Another area of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-inflammatory agent. Further studies are needed to determine the potential use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol in treating inflammatory diseases such as rheumatoid arthritis. Finally, further studies are needed to explore the potential use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol in treating oxidative stress-related diseases.
Méthodes De Synthèse
The synthesis of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol involves the reaction of 2,6-dimethoxyphenol with 4-morpholinylcarbonyl chloride in the presence of triethylamine. The resulting product is then treated with thiourea and sodium hydroxide to obtain 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol. The synthesis process is relatively straightforward and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves the use of 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol as an anti-cancer agent. Studies have shown that 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,6-dimethoxy-4-(4-morpholinylcarbonothioyl)phenol has also been shown to exhibit anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
(4-hydroxy-3,5-dimethoxyphenyl)-morpholin-4-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-16-10-7-9(8-11(17-2)12(10)15)13(19)14-3-5-18-6-4-14/h7-8,15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPABHREUMPPOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=S)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983343 | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783866 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-((4-Hydroxy-3,5-dimethoxyphenyl)thioxomethyl)morpholine | |
CAS RN |
64709-43-9 | |
| Record name | Morpholine, 4-((4-hydroxy-3,5-dimethoxyphenyl)thioxomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064709439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethoxy-4-[(morpholin-4-yl)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)

![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)
![1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)






![N'-(4-isopropylbenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5855590.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)